[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine
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Overview
Description
[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine is a chemical compound with the molecular formula C9H15N3. It is known for its unique structure, which includes a pyridine ring attached to an ethylamine chain with two dimethylamine groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine typically involves the reaction of 2-aminopyridine with dimethylamine in the presence of a suitable catalyst. One common method includes the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection at a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine: A closely related compound with similar structural features.
2-(Pyridin-2-ylamino)propanoate: Another compound with a pyridine ring and amino group, used in similar research applications.
Uniqueness
[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine stands out due to its unique combination of a pyridine ring and dimethylamine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific investigations .
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N',N'-dimethyl-1-pyridin-3-ylethane-1,2-diamine |
InChI |
InChI=1S/C9H15N3/c1-12(2)7-9(10)8-4-3-5-11-6-8/h3-6,9H,7,10H2,1-2H3 |
InChI Key |
JLNVOFDRYDBRQK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CN=CC=C1)N |
Origin of Product |
United States |
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